molecular formula C7H3ClFN3 B064790 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine CAS No. 175357-98-9

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Cat. No. B064790
M. Wt: 183.57 g/mol
InChI Key: MGWFUQALPUPAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, are well-known nitrogen-containing heterocyclic compounds that play significant roles in medicinal and pharmaceutical applications. They are characterized by their molecular structure and the presence of nitrogen atoms within the ring, which contributes to their chemical properties and reactivity (Gandhi et al., 2016).

Synthesis Analysis

The synthesis of Pyrido[3,4-d]pyrimidines typically involves multistep chemical reactions. For example, the compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was synthesized through a route that has general applicability for the preparation of many 6-substituted pyrido[2,3-d]pyrimidines (Grivsky et al., 1980).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, is confirmed by single crystal X-ray diffraction studies. These compounds typically crystallize in various space groups with significant intermolecular interactions, contributing to the stability of the crystal packing. Weak but significant interactions like C–H···O, C–H···F, and π–π are involved in the structural stability (Gandhi et al., 2016).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including substitutions and cyclization, to form more complex structures. For instance, chloro and fluoro substituents on the pyrimidine ring can participate in nucleophilic substitutions. The reactivity of the carbonyl group in pyrimidine-4-ones has been studied, showing transformations into substituted pyrimidines (de Melo et al., 1992).

Scientific Research Applications

  • Biological Activity Studies :

    • In the study of novel pyrimidine derivatives, one compound exhibited potent anti-inflammatory and analgesic activities, highlighting the significance of substituents in determining these activities. The chlorophenyl substitution in particular showed promising results (Muralidharan, James Raja, & Deepti, 2019).
  • Synthesis and Antitumor Activity :

    • A synthesis process for a specific pyrido[2,3-d]pyrimidine, BW301U, revealed its potent inhibitory effect on mammalian dihydrofolate reductase, and significant activity against Walker 256 carcinosarcoma in rats, indicating its potential as an antitumor agent (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
  • Quantum Chemical Calculations and Crystal Structure :

    • Quantum chemical calculations and Hirshfeld surface analysis were used to study pyrimidine derivatives, revealing insights into the role of specific atoms in intermolecular interactions. This research enhances understanding of molecular conformation and pharmacological effects (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
  • Fluorous Synthesis of Pyrimidines :

    • A fluorous synthesis method for disubstituted pyrimidines was developed, employing a fluorous chain as a phase tag for intermediate and product purification, showcasing an innovative approach in pyrimidine synthesis (Zhang, 2003).
  • Anti-DNA Viral Activities :

    • The synthesis and evaluation of novel pyrrolo[2,3-d]pyrimidine nucleosides demonstrated significant anti-human cytomegalovirus and anti-hepatitis B virus activities in vitro, presenting a potential avenue for antiviral drug development (Bhattacharya, Ojwang, Rando, Huffman, & Revankar, 1995).
  • Cross-Coupling Reactions in Pyrimidines :

    • The stannylation reaction and cross-couplings in pyrimidines were investigated, leading to new methods for forming carbon-carbon bonds in pyrimidine compounds, which could be pivotal for pharmaceutical development (Majeed, Antonsen, Benneche, & Undheim, 1989).

Future Directions

Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-6-fluoropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWFUQALPUPAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443359
Record name 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

CAS RN

175357-98-9
Record name 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 6-fluoropyrido[3,4-d]pyrimidine-4(3H)-one (U.S. patent application Ser. No. 08/358,352, 1994) (1.65 g) in 50 mL thionyl chloride and several drops of dimethyl formamide was heated under reflux until a clear solution was obtained (20 minutes), and then for a further 30 minutes. The volatiles were removed under reduced pressure, and the residue was dissolved in dichloromethane and washed with aqueous Na2CO3. The solvent was dried and removed to give crude 4-chloro-6-fluoropyrido[3,4-d]pyrimidine which was dissolved in 2-propanol (50 mL) containing 3-bromoaniline (2.1 g). The mixture was heated under reflux for 15 minutes to give a precipitate, which was redissolved by the addition of triethylamine. After the addition of water, the solution was concentrated and cooled to give 4-[(3-bromophenyl)amino]-6-fluoropyrido[3,4-d]-pyrimidine, (2.29 g), mp (MeOH) 219.5-221° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred suspension of 30.0 g (182 mmol) of 6-fluoropyrido[3,4-d]pyrimidin-4(3H)-one in 182 mL of 1,2-dichloroethane was treated successively with 182 mL of thionyl chloride, then ca. 1 mL of N,N-dimethyl-formamide. The mixture was heated at reflux for 2.5 hours, then concentrated to a solid that was coevaporated twice with 1,2-dichloroethane. The residual dark brown solids were dissolved in dichloromethane, and the solution was filtered through a short pad of silica gel eluting with dichloromethane. Concentration of product fractions afforded 30.5 g (91%) of pure product after drying. Crystallization of a small sample from tert-butyl methyl ether gave product of mp 75-76° C. 1H NMR (CDCl3): δ9.29 (s, 1H, 9.16 (s, 1H), and 7.65 (dd, J=0.7 Hz, 2.0 Hz, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 2
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 4
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 5
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 6
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Citations

For This Compound
6
Citations
GW Rewcastle, DK Murray, WL Elliott… - Journal of medicinal …, 1998 - ACS Publications
The 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780 is a very potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) (IC 50 …
Number of citations: 142 pubs.acs.org
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
The aim of this work is to discuss the chemistry of pyrido[3,4-d]pyrimidines as one of the most important heterocyclic compounds with remarkable synthetic, biological and medical …
Number of citations: 25 www.ingentaconnect.com
JB Smaill, AJ Gonzales, JA Spicer, H Lee… - Journal of Medicinal …, 2016 - ACS Publications
Structure–activity relationships for inhibition of erbB1, erbB2, and erbB4 were determined for a series of quinazoline- and pyrido[3,4-d]pyrimidine-based analogues of the irreversible …
Number of citations: 56 pubs.acs.org
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
Following the discovery of the very high inhibitory ability of the 4-[(3-bromophenyl)amino]quinazolines against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) …
Number of citations: 208 pubs.acs.org
JB Smaill, BD Palmer, GW Rewcastle… - Journal of medicinal …, 1999 - ACS Publications
A series of 6- and 7-acrylamide derivatives of the 4-(phenylamino)quinazoline and -pyridopyrimidine classes of epidermal growth factor receptor (EGFR) inhibitors were prepared from …
Number of citations: 263 pubs.acs.org
B Lippa, GS Kauffman, J Arcari, T Kwan, J Chen… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis and biological evaluation of potent and selective inhibitors of the erbB2 kinase is presented. Based on the 4-anilinoquinazoline chemotype, the syntheses of several new …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.